

Technical Guide: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B1268418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally similar pyrazole derivatives to provide a foundational understanding for research and development applications.

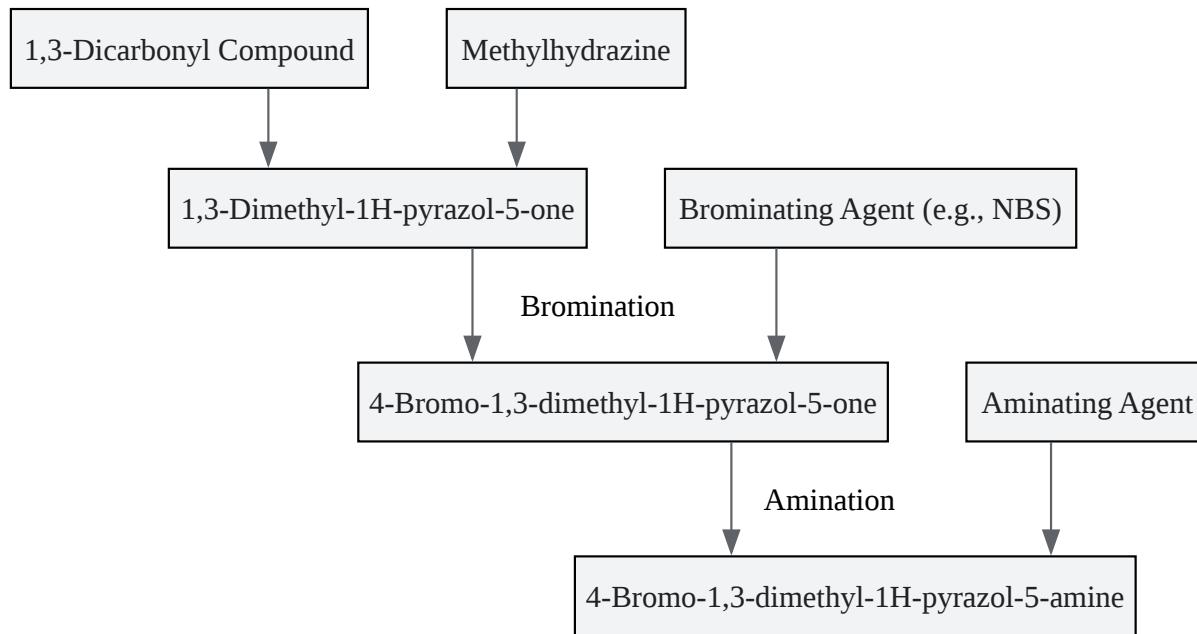
Core Chemical Data

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole with the molecular formula $C_5H_8BrN_3$.^[1] Its chemical structure is defined by a pyrazole ring with a bromine atom at the 4-position, methyl groups at the 1 and 3-positions, and an amine group at the 5-position.

Property	Value	Source
Molecular Formula	C ₅ H ₈ BrN ₃	[1]
Molecular Weight	190.04 g/mol	Calculated
Monoisotopic Mass	188.99016 Da	[1]
IUPAC Name	4-bromo-1,3-dimethyl-1H-pyrazol-5-amine	
SMILES	CC1=NN(C(=C1Br)N)C	[1]
InChI Key	XZVCZZLJWIYRMT-UHFFFAOYSA-N	[1]

Potential Biological Significance

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[\[2\]](#)[\[3\]](#)[\[4\]](#) Research has shown that various substituted pyrazoles possess anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[\[2\]](#) The presence of a bromine atom and amine groups on the pyrazole ring of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** suggests its potential as a scaffold for the development of novel therapeutic agents.


Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** are not readily available. However, the following sections provide generalized methodologies based on the synthesis of similar pyrazole derivatives.

General Synthesis of Substituted Pyrazoles

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent functionalization, such as bromination and amination, can be achieved through various established organic chemistry reactions.

A plausible synthetic approach for **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** could involve the following conceptual steps, as illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**.

Example Protocol: Synthesis of a Brominated Pyrazole Derivative

The following protocol for the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is adapted from the literature and illustrates a typical bromination and subsequent modification of a pyrazole ring.^[5]

Materials:

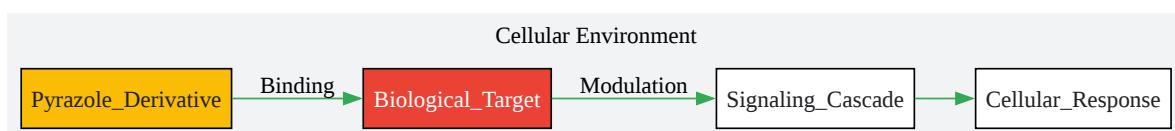
- 4-bromo-1-phenyl-1H-pyrazol-3-ol
- Dry Dimethylformamide (DMF)

- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Ethyl acetate
- Brine

Procedure:

- A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.
- Sodium hydride (16.0 mmol) is added portionwise, and the mixture is stirred for 15 minutes.
- Methyl iodide (19.2 mmol) is added dropwise at 0 °C.
- The mixture is warmed to room temperature and then stirred at 60 °C for 1 hour (monitored by TLC).
- Water (10 mL) is added, and the mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
- The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Characterization Methods


The characterization of the final product would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule, including the positions of the methyl groups and the bromine atom on the pyrazole ring.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the amine group.
- Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Biological Activity

While no specific signaling pathways involving **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** have been documented, the broader class of pyrazole derivatives has been shown to interact with various biological targets. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways. The diagram below illustrates a generalized representation of a drug-target interaction leading to a biological response.

[Click to download full resolution via product page](#)

Caption: Generalized drug-target interaction model for a pyrazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-1,3-dimethyl-1h-pyrazol-5-amine (C5H8BrN3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268418#4-bromo-1-3-dimethyl-1h-pyrazol-5-amine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com